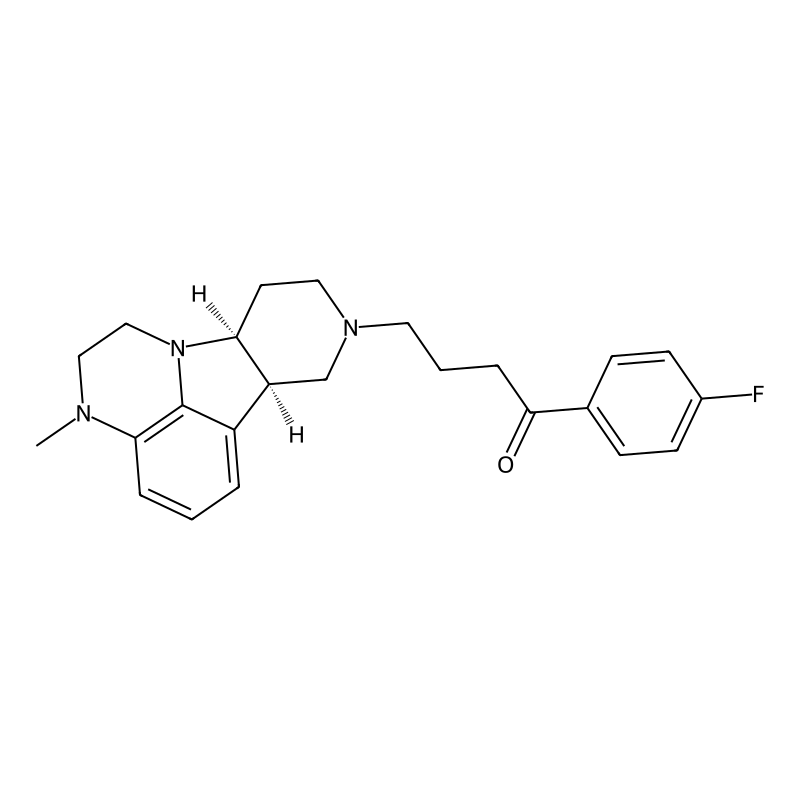

Lumateperone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Schizophrenia:

- Several clinical trials have explored lumateperone's effectiveness in reducing symptoms of schizophrenia in adults. These studies have shown promising results, with lumateperone demonstrating efficacy comparable to other antipsychotic medications [].

- Researchers are also interested in lumateperone's potential for fewer side effects compared to traditional antipsychotics, though more investigation is needed [].

Bipolar Disorder:

- Initial research suggests that lumateperone might be beneficial in treating bipolar depression, either alone or as an add-on therapy to other medications [].

- Studies are ongoing to confirm these findings and determine the long-term safety and efficacy of lumateperone in this context [].

Other Applications:

Lumateperone is an atypical antipsychotic medication primarily used for the treatment of schizophrenia and bipolar depression. Marketed under the brand name Caplyta, it was developed by Intra-Cellular Therapies and received approval from the U.S. Food and Drug Administration in December 2019 for schizophrenia and in December 2021 for depressive episodes associated with bipolar I and II disorders . The compound's chemical formula is C24H28FN3O, with a molar mass of approximately 393.506 g/mol .

Lumateperone operates through a unique mechanism that involves the modulation of dopaminergic, serotonergic, and glutamatergic neurotransmission, distinguishing it from traditional antipsychotics .

Lumateperone's mechanism of action is complex and not fully understood. It acts primarily by antagonizing various neurotransmitter receptors. These include:

- Serotonin 5-HT2A receptor: This antagonism is believed to be crucial for its antipsychotic effects [].

- Dopamine D1, D2, and D4 receptors: Lumateperone antagonizes these receptors with lower affinity compared to 5-HT2A, potentially reducing extrapyramidal side effects [].

- Serotonin transporter: Lumateperone moderately inhibits serotonin reuptake, which may contribute to its antidepressant effects [].

Additionally, lumateperone exhibits high lipophilicity, allowing it to permeate biological membranes effectively, including the blood-brain barrier .

The biological activity of lumateperone is characterized by its ability to act as a partial agonist at presynaptic dopamine D2 receptors while antagonizing postsynaptic D2 receptors. This dual action helps to prevent excessive dopamine release in the synaptic cleft . Moreover, lumateperone has a high binding affinity for serotonin 5-HT2A receptors, which is approximately 60 times greater than its affinity for D2 receptors .

Unique to lumateperone is its glutamatergic activity, which augments NMDA and AMPA receptor functions in the prefrontal cortex. This feature is thought to contribute significantly to its antipsychotic and antidepressant effects, particularly in individuals with schizophrenia where NMDA receptor activity is often impaired .

Lumateperone is primarily indicated for:

- Schizophrenia: As both monotherapy and adjunctive therapy.

- Bipolar Depression: Approved for treating depressive episodes associated with bipolar I and II disorders.

Its unique pharmacological profile allows it to be effective in patients who may not respond adequately to other antipsychotic medications .

Lumateperone interacts with various medications metabolized by CYP3A4; thus, caution is advised when co-administering with CYP3A4 inhibitors or inducers. It can also interact with alcohol and other sedatives due to its sedative effects at lower dosages . Studies have shown that its unique mechanism allows for lower receptor occupancy compared to traditional antipsychotics, which may reduce the risk of side effects commonly associated with higher D2 receptor occupancy .

Several compounds exhibit similar pharmacological profiles to lumateperone. Below are some notable comparisons:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Risperidone | D2 receptor antagonist; 5-HT2A antagonist | Higher D2 receptor occupancy; more sedation |

| Aripiprazole | Partial agonist at D2 receptors | Unique as a partial agonist; less sedation |

| Lurasidone | 5-HT2A antagonist; D2 antagonist | Effective in depressive symptoms; less weight gain |

| Quetiapine | D2 antagonist; 5-HT2A antagonist | Sedative effects; used for sleep disorders |

Lumateperone's unique combination of actions—particularly its glutamatergic activity—sets it apart from these compounds, making it a novel option in treating neuropsychiatric disorders .

Lumateperone demonstrates a unique and mechanistically distinct approach to dopamine D2 receptor modulation through its dual function as a presynaptic partial agonist and postsynaptic antagonist, a mechanism classified as dopamine receptor phosphoprotein modulation (DPPM) [1] [2] [3]. This novel pharmacological profile distinguishes lumateperone from conventional antipsychotic medications and represents a first-in-class mechanism of action [4] [5].

The dopamine D2 receptor binding affinity of lumateperone demonstrates moderate potency with Ki values ranging from 19.2 to 32 nanomolar across different experimental conditions [6] [7] [8]. Positron emission tomography studies have consistently demonstrated that lumateperone achieves therapeutic efficacy at remarkably low dopamine D2 receptor occupancy levels of approximately 39-40% at peak plasma concentrations [2] [9] [10]. This represents a substantial departure from conventional antipsychotics, which typically require 60-80% D2 receptor occupancy for therapeutic effect [4] [6].

The presynaptic partial agonist activity of lumateperone functions to reduce dopamine release from presynaptic terminals through negative feedback mechanisms [1] [11]. Simultaneously, the postsynaptic antagonist activity prevents dopaminergic neurotransmission at the postsynaptic D2 receptor sites [12] [13]. This dual mechanism enables efficient reduction of dopaminergic signaling while maintaining lower overall receptor occupancy requirements [14] [15].

Regional selectivity represents a critical component of lumateperone's D2 receptor mechanism. The compound demonstrates preferential activity in mesolimbic and mesocortical pathways while maintaining reduced affinity for nigrostriatal dopamine receptors [15] [6] [13]. This selective regional targeting contributes to the favorable extrapyramidal side effect profile observed in clinical trials [6] [16].

Functional studies using Chinese Hamster Ovary cells expressing recombinant human D2L and D2S receptors have demonstrated that lumateperone acts as a complete antagonist in postsynaptic receptor assays, with IC50 values of 32 nanomolar matching its published receptor binding affinity [12]. These findings confirm the postsynaptic antagonist component of the DPPM mechanism.

Serotonin 5-HT2A Receptor Antagonism and Affinity Profiling

Lumateperone exhibits exceptionally high binding affinity for serotonin 5-HT2A receptors, with Ki values consistently reported between 0.52 and 0.54 nanomolar [6] [13] [8] [17]. This represents approximately 60-fold greater affinity for 5-HT2A receptors compared to dopamine D2 receptors, establishing a pharmacological profile that exceeds even clozapine in terms of 5-HT2A to D2 receptor selectivity [4] [11].

Positron emission tomography studies in healthy volunteers have demonstrated that cortical 5-HT2A receptors achieve complete saturation (greater than 80% occupancy) at lumateperone doses as low as 10 milligrams [6] [16]. This high-affinity interaction enables selective 5-HT2A receptor targeting at doses that produce minimal D2 receptor occupancy, creating a graduated pharmacological effect profile [13] [11].

The functional activity of lumateperone at 5-HT2A receptors demonstrates potent antagonist properties. In vitro studies using HEK cells expressing human 5-HT2A receptors show complete inhibition of serotonin-induced inositol phosphate accumulation [18]. This antagonist activity contributes to the reduction of extrapyramidal side effects and hyperprolactinemia risk associated with lumateperone treatment [4] [6].

Clinical implications of the high 5-HT2A receptor affinity include dose-dependent therapeutic effects. At lower doses, lumateperone selectively antagonizes 5-HT2A receptors, promoting sedation and reducing hostility and aggression [13] [11]. At higher therapeutic doses, the combination of 5-HT2A antagonism with D2 receptor activity produces comprehensive antipsychotic efficacy while maintaining the favorable safety profile [6] [17].

The molecular basis of 5-HT2A receptor interaction involves G-protein coupled receptor signaling through Gq/G11 pathways [19]. Lumateperone's antagonist activity at these receptors disrupts the excitatory serotonergic signaling that can contribute to psychotic symptoms and mood disturbances [20] [13].

Glutamatergic Modulation via NMDA/AMPA Receptor Enhancement

Lumateperone produces indirect enhancement of glutamatergic neurotransmission through a dopamine D1 receptor-dependent mechanism that facilitates both NMDA and AMPA receptor-mediated currents [21] [22] [23]. This glutamatergic modulation represents a critical component of lumateperone's mechanism of action, addressing the NMDA receptor hypofunction hypothesis of schizophrenia [14] [11].

The dopamine D1 receptor binding affinity of lumateperone ranges from 20 to 78 nanomolar, indicating moderate binding potency [6] [7]. D1 receptor agonism by lumateperone leads to increased phosphorylation of glutamatergic NMDA receptor GluN2B subunits in mesolimbic brain regions [14] [13] [11]. This phosphorylation enhances NMDA receptor function and increases glutamatergic neurotransmission [22] [23].

Electrophysiological studies in rat medial prefrontal cortex demonstrate that lumateperone significantly facilitates both NMDA and AMPA receptor-mediated currents in layer V/VI pyramidal neurons [21] [23]. These effects are specifically dependent on dopamine D1 receptor activation, as they can be blocked by D1 receptor antagonists [22]. The enhancement of glutamatergic neurotransmission occurs in a region-specific manner, with preferential effects in the prefrontal cortex [21] [23].

Neurochemical measurements using microdialysis and amperometry techniques show that lumateperone significantly increases both dopamine and glutamate release in the rat medial prefrontal cortex [21] [23]. The increased glutamate release correlates with the enhanced NMDA and AMPA receptor function, creating a coordinated enhancement of glutamatergic signaling [22].

The clinical significance of glutamatergic enhancement through lumateperone includes potential improvements in cognitive function and negative symptoms of schizophrenia [21] [23]. NMDA receptor hypofunction has been implicated in the cognitive deficits and negative symptoms observed in schizophrenia patients, and lumateperone's ability to enhance glutamatergic function may address these treatment-resistant symptom domains [14] [11].

Dopamine Phosphoprotein Modulation (DPPM) Signaling Pathways

The dopamine phosphoprotein modulation mechanism represents the integrative signaling framework through which lumateperone coordinates its effects across multiple neurotransmitter systems [13] [16] [24]. DPPM encompasses the complex interplay between dopamine receptor subtypes, downstream signaling cascades, and phosphoprotein-mediated cellular responses that characterize lumateperone's unique pharmacological profile [2] [3].

The DPPM mechanism involves differential activation of dopamine receptor subtypes with distinct cellular localizations and signaling properties. At presynaptic D2 receptors, lumateperone functions as a partial agonist, reducing adenylyl cyclase activity through Gi/Go protein coupling [12] [11]. This results in decreased cyclic adenosine monophosphate levels and reduced presynaptic dopamine release [1] [13].

Postsynaptic D2 receptor antagonism by lumateperone prevents dopaminergic activation of postsynaptic signaling pathways while maintaining the presynaptic regulatory effects [15] [16]. This creates a functionally selective modulation of dopaminergic neurotransmission that differs from traditional D2 receptor antagonists [12] [24].

The integration of D1 receptor agonism within the DPPM framework enables lumateperone to simultaneously enhance glutamatergic function while modulating dopaminergic activity [13] [11]. D1 receptor activation increases adenylyl cyclase activity and cyclic adenosine monophosphate levels, leading to protein kinase A activation and subsequent phosphorylation of NMDA receptor subunits [22] [23].

Phosphoprotein signaling cascades activated by lumateperone include the phosphorylation of GluN2B subunits of NMDA receptors, which enhances glutamatergic neurotransmission [11] [21]. Additional phosphoprotein targets may include calcium/calmodulin-dependent protein kinase II and other synaptic proteins involved in neurotransmitter release and receptor trafficking [22].

The temporal dynamics of DPPM signaling involve rapid effects on neurotransmitter release and receptor function, as well as longer-term adaptations in synaptic plasticity and cellular excitability [23]. The coordinated modulation of multiple neurotransmitter systems through DPPM may contribute to lumateperone's broad therapeutic efficacy across positive symptoms, negative symptoms, and mood-related manifestations of schizophrenia [21] [16].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

Drug Indication

Livertox Summary

Drug Classes

Pharmacology

Mechanism of Action

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A4 (HTT) [HSA:6532] [KO:K05037]

Other CAS

Absorption Distribution and Excretion

Due to it's molecular weight, virtually all unchanged lumateperone is excreted in the feces. Lumateperone's metabolites are very water soluble which is a property that allows for complete elimination. Approximately 58% of a lumateperone dose can be recovered in the urine, while 29% can be recovered in the feces.

The volume of distribution of lumateperone is approximately 4.1 L/Kg after intravenous administration.

Lumateperone's clearance is estimated to be 27.9 L/hour.

Metabolism Metabolites

Wikipedia

Guaijaverin

Biological Half Life

Dates

New Drugs 2021, Part 1

Daniel A HussarPMID: 33953097 DOI: 10.1097/01.NURSE.0000731820.54379.9c

Abstract

This article reviews seven drugs recently approved by the FDA, including indications, precautions, adverse reactions, and nursing considerations.A review of the pharmacology and clinical profile of lumateperone for the treatment of schizophrenia

Gretchen L Snyder, Kimberly E Vanover, Robert E Davis, Peng Li, Allen Fienberg, Sharon MatesPMID: 33706936 DOI: 10.1016/bs.apha.2020.09.001

Abstract

Schizophrenia is associated with a tremendous individual and societal burden. The disease is characterized by a complex set of symptoms including psychosis, hallucinations, delusions and related positive symptoms combined with social function deficits, cognitive disturbances and, often, devastating mood disorder, such as comorbid depression. Management of the disease often requires lifelong pharmacotherapy. However, many pharmacotherapies do not improve all symptoms (e.g., social withdrawal, depression, cognitive deficits) and can be associated with intolerable side effects such as weight gain and metabolic disturbances, motor dysfunction and endocrine dysregulation. Lumateperone (ITI-007, CAPLYTA™) is a novel antipsychotic agent, discovered and developed by Intra-Cellular Therapies, Inc. (ITCI) and approved for treatment of schizophrenia in adults in December 2019. Lumateperone simultaneously modulates serotonin, dopamine and glutamate neurotransmission, three key neurotransmitters implicated in schizophrenia. It achieves efficacy with a favorable safety profile. The clinical development program included 20 clinical trials with over 1900 individuals exposed to lumateperone. The program demonstrated the efficacy for lumateperone in two positive well controlled trials in patients with schizophrenia. The unique pharmacology of lumateperone supports the observed benefits across a wide range of symptoms, including social function and depression, and supports its favorable safety profile. Here, we review the discovery of lumateperone's unique biological effects and its clinical actions in the treatment of schizophrenia.Lumateperone: A Novel Antipsychotic for Schizophrenia

Jessica Greenwood, Rucha B Acharya, Valerie Marcellus, Jose A ReyPMID: 32590907 DOI: 10.1177/1060028020936597

Abstract

To provide a concise review of the new Food and Drug Administration (FDA)-approved antipsychotic, lumateperone, for use in schizophrenia.A literature search of PubMed was performed (January 2000 to May 2020) using the following key terms:

, and

. Abstracts from conferences, review articles, clinical trials, and drug monographs were reviewed.

Relevant English-language monographs and studies conducted in humans were considered.

Lumateperone was FDA approved for the treatment of schizophrenia in December 2019 based on 2 published randomized, double-blind, placebo-controlled trials. Lumateperone's pharmacology is consistent with that of other second-generation antipsychotics in that it has a higher affinity for the serotonin (5-HT

) receptors compared with dopamine (D

) receptors but with lower affinities for α-1 and histaminergic receptors. In addition, it serves as a presynaptic dopamine partial agonist, serotonin reuptake inhibitor, and an indirect modulator of glutamatergic systems. Based on the 4-week clinical trials, lumateperone was well tolerated. Most common treatment-emergent adverse events were headache, somnolence, and dizziness.

At this time, lumateperone had a statistically significant reduction in Positive and Negative Syndrome Scale when compared with placebo and was not significantly associated with the extrapyramidal symptoms (EPS) and metabolic adverse effects commonly seen with other antipsychotics.

Lumateperone has the potential to benefit individuals with schizophrenia who are intolerant to the EPSs or metabolic adverse effects of other antipsychotics. However, further head-to-head trials with commercially available antipsychotics are still required to assist in establishing its role in treatment.

Safety and tolerability of lumateperone 42 mg: An open-label antipsychotic switch study in outpatients with stable schizophrenia

Christoph U Correll, Kimberly E Vanover, Robert E Davis, Richard Chen, Andrew Satlin, Sharon MatesPMID: 33453691 DOI: 10.1016/j.schres.2020.12.006

Abstract

Lumateperone is a mechanistically novel agent FDA-approved for the treatment of schizophrenia. Efficacy and favorable tolerability of lumateperone were demonstrated in 2 short-term placebo-controlled studies in patients with schizophrenia. This open-label study investigated the short-term safety/tolerability of lumateperone in outpatients with stable schizophrenia switched from previous antipsychotic treatment.Adult outpatients with stable schizophrenia were switched from previous antipsychotics to lumateperone 42 mg once daily for six weeks, then patients were switched back to previous or another approved antipsychotic for 2 weeks. The primary objective assessed adverse events (AE), vital signs, laboratory tests, and extrapyramidal symptoms (EPS). Schizophrenia symptoms were assessed using the Positive and Negative Syndrome Scale (PANSS).

Among 301 patients switched to lumateperone (study completion=71.2%), treatment-emergent AEs (TEAEs) occurred in 137 patients (45.5%), with 92 (30.6%) experiencing a drug-related TEAE. The most common drug-related TEAEs were somnolence (6.6%), headache (5.3%), and dry mouth (5.3%). Most TEAEs were mild or moderate in severity. EPS-related TEAEs were rare (1.0%). There were significant decreases from previous antipsychotics baseline in total cholesterol (P<.01), low-density lipoprotein cholesterol (P<.05), body weight (P<.01), and prolactin (P<.01); most of these parameters worsened within 2 weeks of resuming other antipsychotic treatment. PANSS Total scores remained stable relative to previous antipsychotics baseline during lumateperone treatment.

In outpatients with stable schizophrenia, lumateperone was well tolerated with low risk of cardiometabolic and EPS adverse effects and stably maintained or improved schizophrenia symptoms. These data further support the safety, tolerability, and effectiveness of lumateperone in patients with schizophrenia.

Effect Size and Blinding in Lumateperone Trial-Reply

Christoph U Correll, Hassan D Lakkis, Kimberly E VanoverPMID: 32320025 DOI: 10.1001/jamapsychiatry.2020.0613

Abstract

Lumateperone: New Drug or Same Old Drug With a New Dress?

Barbara J LimandriPMID: 32463907 DOI: 10.3928/02793695-20200513-01

Abstract

Lumateperone (Caplyta) is a drug recently approved by the U.S. Food and Drug Administration for the treatment of schizophrenia. But is it a new drug with promise, or a similar drug with new wrappings? This drug, similar to other second- and third-generation serotonin dopamine antagonists, is a potent antagonist at higher serotonin 2A receptors as well as brief binding to dopamine 1 and dopamine 2 (D2) receptors, but also has partial agonism at presynaptic D2 and indirect modulation of N-Methyl-D-aspartic acid (NMDA) and alpha-amino-3-hydroxy-5-methyl-isoxazolepropionic acid (AMPA) of the glutamine receptors. The current article reviews the putative effects of this novel mechanism of action on symptoms of schizophrenia as discussed in Phase II and III trials. A case study applies the information to a clinical situation. [Journal of Psychosocial Nursing and Mental Health Services, 58(6), 9-12.].

Evidence on the New Drug Lumateperone (ITI-007) for Psychiatric and Neurological Disorders

Marianna Mazza, Giuseppe Marano, Gianandrea Traversi, Gabriele Sani, Luigi JaniriPMID: 32479249 DOI: 10.2174/1871527319666200601145653

Abstract

Lumateperone (ITI-007) is a tosylate salt with binding affinities to receptors implicated in the therapeutic actions of antipsychotic medications, including the serotonin 5HT2A receptors, dopamine D2 and D1 receptors and the serotonin transporter. It has a unique mechanism of action because it simultaneously modulates serotonin, dopamine, and glutamate neurotransmission, implicated in serious mental illness. It can be considered a multi-target-directed ligand and a multifunctional modulator of serotoninergic system with possible precognitive, antipsychotic, antidepressant and anxiolytic properties. Lumateperone has been investigated as a novel agent for the treatment of schizophrenia, but it represents a new potential option for other psychiatric and neurological diseases, such as behavioural symptoms of dementia or Alzheimer's disease, sleep disturbances, bipolar depression. Besides, it has demonstrated a favourable safety profile without significant extrapyramidal side effects, hyperprolactinemia or changes in cardiometabolic or endocrine factors versus placebo. Additional studies are warranted to confirm and examine the benefit of lumateperone and possible therapeutic targets. This paper is a comprehensive and thorough summary of the most important findings and potential future role of this particular compound in personalized treatments.Effect Size and Blinding in Lumateperone Trial

Brittany M Gouse, Alexander L Chang, Eric G SmithPMID: 32320009 DOI: 10.1001/jamapsychiatry.2020.0610

Abstract

Lumateperone: First Approval

Hannah A BlairPMID: 32060882 DOI: 10.1007/s40265-020-01271-6

Abstract

Lumateperone (Caplyta) is a novel, orally available agent developed by Intra-Cellular Therapies (under a license from Bristol-Myers Squibb) for the treatment of schizophrenia and other neuropsychiatric and neurological disorders. Lumateperone is a first-in-class selective and simultaneous modulator of serotonin, dopamine and glutamate. In December 2019, lumateperone received its first global approval in the USA for the treatment of schizophrenia in adults. The drug is also under clinical development for bipolar depression, behavioural disorders associated with dementia and Alzheimer's disease, sleep maintenance insomnia and major depressive disorders. This article summarizes the milestones in the development of lumateperone leading to this first approval for the treatment of schizophrenia.

Efficacy and Safety of Lumateperone for Treatment of Schizophrenia: A Randomized Clinical Trial

Christoph U Correll, Robert E Davis, Michal Weingart, Jelena Saillard, Cedric O'Gorman, John M Kane, Jeffrey A Lieberman, Carol A Tamminga, Sharon Mates, Kimberly E VanoverPMID: 31913424 DOI: 10.1001/jamapsychiatry.2019.4379

Abstract

Individuals living with schizophrenia are affected by cardiometabolic, endocrine, and motor adverse effects of current antipsychotic medications. Lumateperone is a serotonin, dopamine, and glutamate modulator with the potential to treat schizophrenia with few adverse effects.To examine the efficacy and safety of lumateperone for the short-term treatment of schizophrenia.

This randomized, double-blind, placebo-controlled, phase 3 clinical trial was conducted from November 13, 2014, to July 20, 2015, with data analyses performed from August 13 to September 15, 2015. Patients with schizophrenia who were aged 18 to 60 years and were experiencing an acute exacerbation of psychosis were enrolled from 12 clinical sites in the United States.

Patients were randomized 1:1:1 (150 patients in each arm) to receive lumateperone tosylate, 60 mg; lumateperone tosylate, 40 mg (equivalent to 42 or 28 mg, respectively, of the active moiety lumateperone); or placebo once daily for 4 weeks.

The prespecified primary efficacy end point was mean change from baseline to day 28 in the Positive and Negative Syndrome Scale (PANSS) total score vs placebo. The key secondary efficacy measure was the Clinical Global Impression-Severity of Illness (CGI-S) score. The PANSS subscale scores, social function, safety, and tolerability were also assessed.

The study comprised 450 patients (mean [SD] age, 42.4 [10.2] years; 346 [77.1%] male; mean [SD] baseline PANSS score, 89.8 [10.3]; mean [SD] baseline CGI-S score, 4.8 [0.6]). In the prespecified modified intent-to-treat efficacy analysis (n = 435), 42 mg of lumateperone met the primary and key secondary efficacy objectives, demonstrating a statistically significant improvement vs placebo from baseline to day 28 on the PANSS total score (least-squares mean difference [LSMD], -4.2; 95% CI, -7.8 to -0.6; P = .02; effect size [ES], -0.3) and the CGI-S (LSMD, -0.3; 95% CI, -0.5 to -0.1; P = .003; ES, -0.4). For 28 mg of lumateperone, the LSMD from baseline to day 28 was -2.6 (95% CI, -6.2 to 1.1; P = .16; ES, -0.2) on the PANSS total score and -0.2 (95% CI, -0.5 to 0.0; P = .02; ES, -0.3) on the CGI-S. Both lumateperone doses were well tolerated without clinically significant treatment-emergent motor adverse effects or changes in cardiometabolic or endocrine factors vs placebo.

Lumateperone demonstrated efficacy for improving the symptoms of schizophrenia and had a favorable safety profile.

ClinicalTrials.gov identifier:

.

Explore Compound Types